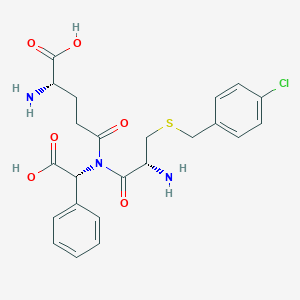
Ggcbcp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is a synthetic compound with a complex structure It is composed of a gamma-glutaminyl group, a 4-chlorobenzyl group, a cysteinyl group, and a phenylglycine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ggcbcp involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling agents such as carbodiimides to facilitate peptide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of peptide bond formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine can undergo various chemical reactions, including:
Oxidation: The cysteinyl group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Ggcbcp involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorobenzyl group may enhance its binding affinity to certain targets, while the cysteinyl group can form disulfide bonds, potentially altering the structure and function of proteins.
Vergleich Mit ähnlichen Verbindungen
Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine can be compared with other similar compounds, such as:
Gamma-Glutaminyl-S-benzylcysteinyl-phenylglycine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Gamma-Glutaminyl-S-(4-methylbenzyl)cysteinyl-phenylglycine: Contains a methyl group instead of a chlorine atom, potentially altering its hydrophobicity and interaction with molecular targets.
The uniqueness of Ggcbcp lies in the presence of the 4-chlorobenzyl group, which can significantly influence its chemical and biological properties.
Eigenschaften
CAS-Nummer |
152684-55-4 |
|---|---|
Molekularformel |
C23H26ClN3O6S |
Molekulargewicht |
508 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26ClN3O6S/c24-16-8-6-14(7-9-16)12-34-13-18(26)21(29)27(19(28)11-10-17(25)22(30)31)20(23(32)33)15-4-2-1-3-5-15/h1-9,17-18,20H,10-13,25-26H2,(H,30,31)(H,32,33)/t17-,18-,20+/m0/s1 |
InChI-Schlüssel |
YUENTQVIQRRGQD-CMKODMSKSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N(C(=O)CC[C@@H](C(=O)O)N)C(=O)[C@H](CSCC2=CC=C(C=C2)Cl)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N |
Key on ui other cas no. |
152684-55-4 |
Synonyme |
gamma-Gln-S-(pClBz)Cys-PhGly gamma-glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine GGCBCP TER-117 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















